Acetamide,N-(2-methyl-3-oxobutyl)-
Description
Acetamide, N-(2-methyl-3-oxobutyl)- is an acetamide derivative characterized by a branched aliphatic substituent containing a ketone group. The structure features a 2-methyl-3-oxobutyl chain attached to the nitrogen atom of the acetamide core. This substitution introduces both steric bulk and polarity due to the ketone moiety, which may influence its chemical reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(2-methyl-3-oxobutyl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5(6(2)9)4-8-7(3)10/h5H,4H2,1-3H3,(H,8,10) |
InChI Key |
HTYLVPYCUZYGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The compound Acetamide, N-(2-methyl-3-oxobutyl)- can be synthesized by amidation reactions involving acetamide derivatives and appropriate amine or alkyl precursors. The key step is the formation of the amide bond between the acetamide moiety and the 2-methyl-3-oxobutyl substituent.
Zinc Reduction in Acetic Acid Method
One documented method involves the reduction of a precursor ketone or aldehyde compound in the presence of zinc and acetic acid at moderate temperature (around 40 °C) for approximately 1.5 hours. This method yields Acetamide, N-(3-methyl-2-oxobutyl)- with a reported yield of 75%.
| Parameter | Condition | Outcome |
|---|---|---|
| Reducing agent | Zinc | Reduction of precursor |
| Solvent | Acetic acid | Reaction medium |
| Temperature | 40 °C | Mild heating |
| Reaction time | 1.5 hours | Sufficient for completion |
| Yield | 75% | Moderate to good yield |
This method is relatively straightforward and uses inexpensive reagents, making it suitable for laboratory-scale synthesis.
Amidation Using Acetic Acid Derivatives and Amines
Industrial methods for preparing acetamide derivatives often involve amidation reactions between acetic acid derivatives (such as acetic acid, acetic anhydride, or methyl acetate) and amine compounds. Although the patent primarily discusses dimethylacetamide synthesis, the principles apply to related acetamide compounds including substituted acetamides.
- The reaction involves mixing methyl acetate and methanol (typically 60-90% methyl acetate by mass) with the amine compound.
- Amidation occurs under controlled temperature (120-240 °C, preferably 150-170 °C) and pressure (0.35-4.0 MPa).
- Catalysts such as alkali metal alkoxides, cobalt-based, or molybdenum-based catalysts may be used to enhance reaction efficiency.
- The reaction mixture is filtered to remove catalyst residues and then subjected to distillation to separate the desired acetamide product from unreacted materials and by-products.
This method offers advantages in cost reduction and scalability for industrial production.
Amide Formation via Acyl Chloride and Amine Coupling
In organic synthesis literature, substituted acetamides are frequently prepared by reacting acyl chlorides with amines under basic conditions. For example, N-ethyl-N-(2-methyl-allyl)-acetamide was synthesized by reacting the corresponding amine with acyl chloride in the presence of triethylamine and DMAP catalyst in anhydrous solvents at low temperature, yielding products up to 96% without further purification.
While this exact method is for allyl-substituted acetamides, analogous procedures can be adapted for N-(2-methyl-3-oxobutyl)acetamide by selecting the appropriate acyl chloride and amine precursors.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Zinc reduction in acetic acid | Zinc, acetic acid, 40 °C, 1.5 h | 75 | Simple lab-scale method |
| Amidation with methyl acetate | Methyl acetate/methanol mixture, amine, 150-170 °C, 0.35-4 MPa, catalysts | Not specified | Industrial scale, cost-effective |
| Tandem nitration + Ritter reaction | 2-methyl-1,3-butadiene, TFAA, acetonitrile, Na2CO3, 0-5 °C | 57-66 | For nitro-substituted acetamides |
| Acyl chloride + amine coupling | Acyl chloride, amine, triethylamine, DMAP, anhydrous solvent | Up to 96 | High yield, adaptable for substituted acetamides |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-methyl-3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, N-(2-methyl-3-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N-(2-methyl-3-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Acetamide, N-(2-methyl-3-oxobutyl)- with other acetamide derivatives based on substituents, molecular weight, and functional groups:
Key Observations :
- Electronic Effects : The ketone group in N-(2-methyl-3-oxobutyl)-acetamide increases polarity and hydrogen-bonding capacity compared to aromatic substituents (e.g., benzothiazole in ) or chloro groups (). This may enhance solubility in polar solvents but reduce membrane permeability .
- Metabolic Pathways : Unlike methazolamide derivatives (), which undergo glutathione conjugation and sulfonation, the aliphatic substituent in N-(2-methyl-3-oxobutyl)-acetamide may favor oxidation or hydrolysis, altering metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Acetamide, N-(2-methyl-3-oxobutyl)-, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between acetoacetamide derivatives and alkylating agents. Key steps include:
- Amide bond formation : Use coupling agents like HATU with DIPEA as a base in DMF, as described for analogous acetamide syntheses .
- Optimization : Reaction temperature (e.g., 0°C for NaBH4 reductions) and solvent choice (e.g., ethanol vs. DMF) critically affect regioselectivity and byproduct formation. Kinetic studies in similar compounds suggest that pH control during alkylation reduces side reactions .
Q. How can the structural and functional group composition of Acetamide, N-(2-methyl-3-oxobutyl)- be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : -NMR can identify the methyl (δ 1.2–1.5 ppm) and carbonyl (δ 2.1–2.4 ppm) groups. -NMR resolves the 3-oxobutyl moiety (δ 170–210 ppm for ketones) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, bond angles and spatial arrangement of the 2-methyl-3-oxobutyl chain can be resolved .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) are optimal based on structural analogs . Hydrophobicity increases with the methyl group, reducing water solubility.
- Stability : The 3-oxobutyl group is prone to keto-enol tautomerism, which may influence reactivity. Storage under inert atmosphere at -20°C is recommended for long-term stability .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-methyl-3-oxobutyl substituent influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Steric Hindrance : The 2-methyl group reduces accessibility to the acetamide carbonyl, slowing nucleophilic attack. This is evidenced by reduced reaction rates in SN2 mechanisms compared to unsubstituted analogs .
- Electronic Effects : The electron-withdrawing ketone in the 3-oxobutyl chain polarizes the acetamide carbonyl, enhancing electrophilicity. Computational studies (DFT) on similar systems show increased partial positive charge at the carbonyl carbon .
- Experimental Design : Compare reaction kinetics with/without the methyl group using stopped-flow spectroscopy under controlled pH.
Q. What strategies resolve contradictions in reported biological activities of Acetamide, N-(2-methyl-3-oxobutyl)- derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference bioactivity data (e.g., IC values) across studies, controlling for assay conditions (e.g., cell line variability, incubation time). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing the methyl group with halogens) to isolate contributions to activity .
- Case Study : In one study, N-(3-chlorophenyl) analogs showed 10-fold higher anticancer activity than methyl-substituted derivatives, suggesting halogenation enhances target binding .
Q. How can computational modeling (e.g., molecular docking) predict the pharmacological targets of this compound?
- Methodological Answer :
- Target Identification : Use SwissDock or AutoDock Vina to screen against protein databases (e.g., PDB). For example, docking studies on similar acetamides revealed affinity for kinase domains (e.g., EGFR) due to hydrogen bonding with the oxobutyl ketone .
- Validation : Compare docking scores with experimental binding assays (e.g., SPR or ITC). A Pearson correlation coefficient >0.7 indicates predictive reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
